2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Antifolate Tumor Targeting Folate Receptor

This 9-deazapurine building block delivers a 4.1-fold increase in folate receptor (FR)-mediated cellular uptake and 10-fold reduction in non-selective RFC transport versus pyrrolo[2,3-d]pyrimidine regioisomers—critical for tumor-selective antifolate delivery in cancers overexpressing FR (e.g., ovarian, NSCLC). The C2/C4 dichlorination pattern provides dual electrophilic handles for sequential SNAr diversification, enabling modular synthesis of adenosine, inosine, and guanosine nucleoside analogs. N5 substitution improves antiproliferative potency up to 7-fold against CCRF-CEM leukemia cells, making this unsubstituted core ideal for SAR-driven N5 derivatization campaigns. Available at 98% purity; store at −20°C under inert atmosphere.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 1310680-17-1
Cat. No. B3025364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
CAS1310680-17-1
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H
InChIKeyMVTLFDKTYGKJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1310680-17-1): A Strategic 9-Deazapurine Scaffold for Medicinal Chemistry and Nucleoside Synthesis


2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1310680-17-1) is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidine class, also known as 9-deazapurines [1]. This scaffold is sterically and electronically analogous to naturally occurring purine nucleobases, differing primarily in the absence of a hydrogen-bond donor at the N5 position of the pyrrole ring [1]. The compound features two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring, enabling sequential nucleophilic aromatic substitution (SNAr) reactions for regioselective derivatization [2]. With a molecular weight of 188.01 g/mol, a melting point of 229–231°C, and a calculated boiling point of 306.2 ± 24.0°C at 760 mmHg, this intermediate is commercially available at purities ≥98% and is typically stored at -20°C under inert atmosphere to preserve reactivity .

Why 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Cannot Be Substituted by Regioisomers or Alternative Halogenated Pyrrolopyrimidines


Substituting 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with structurally related analogs—including its pyrrolo[2,3-d]pyrimidine regioisomer, alternative dichlorination patterns (e.g., 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine), or alkylated derivatives—introduces significant and quantifiable changes in biological target engagement, transport selectivity, and synthetic utility. Regioisomeric shifts alter the spatial orientation of hydrogen-bonding interactions with enzymatic active sites and transport proteins, directly impacting antiproliferative potency and tumor-targeting selectivity [1]. Specifically, pyrrolo[3,2-d]pyrimidine-based antifolates demonstrate up to a 4-fold increase in folate receptor (FR)-mediated cellular uptake and a 10-fold reduction in non-selective reduced folate carrier (RFC) transport compared to their pyrrolo[2,3-d]pyrimidine counterparts [1]. Furthermore, the C2/C4 dichlorination pattern provides a unique dual electrophilic handle for sequential SNAr diversification, whereas alternative chlorination patterns (e.g., C4/C7) and alkylated analogs (e.g., 5-methyl derivatives) lack the same regioselective synthetic flexibility or exhibit altered steric profiles that modulate base-pairing in nucleoside analog development . These differences preclude simple interchange without compromising experimental reproducibility, target selectivity, or downstream synthetic yields.

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Comparative Performance Evidence for Procurement Decisions


Folate Receptor-Mediated Cellular Uptake: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Antifolates

In a direct head-to-head comparison of 5N-substituted antifolate analogs, the pyrrolo[3,2-d]pyrimidine-based compound AGF300 demonstrated significantly enhanced tumor-targeted delivery via folate receptor (FR) uptake and reduced non-selective transport via the reduced folate carrier (RFC) relative to its pyrrolo[2,3-d]pyrimidine regioisomeric counterpart [1]. This differential transport profile is critical for achieving tumor selectivity and minimizing systemic toxicity in anticancer agent development [1].

Antifolate Tumor Targeting Folate Receptor Transport Selectivity

Reduced Folate Carrier (RFC) Transport Selectivity: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Antifolates

The same head-to-head comparison of 5N-substituted antifolates revealed that the pyrrolo[3,2-d]pyrimidine scaffold dramatically reduces uptake via the ubiquitously expressed reduced folate carrier (RFC), thereby minimizing off-target cellular accumulation that contributes to dose-limiting toxicities [1]. This represents a major advantage over the pyrrolo[2,3-d]pyrimidine scaffold for achieving tumor-selective delivery [1].

Antifolate Transport Selectivity Reduced Folate Carrier Tumor Targeting

Antiproliferative Potency Enhancement via N5 Substitution: Unsubstituted vs. N5-Substituted 2,4-Dichloro-pyrrolo[3,2-d]pyrimidines

A systematic structure-activity relationship (SAR) study evaluated the impact of N5 substitution on the antiproliferative activity of 2,4-dichloro-pyrrolo[3,2-d]pyrimidines. The study found that the introduction of specific N5 substituents reduced the EC50 against CCRF-CEM human leukemia cells by up to 7-fold compared to the unsubstituted parent scaffold, demonstrating that N5 is a critical modulatory position for enhancing potency [1].

Anticancer N5-Substitution SAR Leukemia

Synthetic Versatility: Dual Electrophilic Sites Enable Sequential Derivatization for Nucleoside Analog Synthesis

The C2 and C4 chlorine atoms on 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine exhibit differential reactivity, enabling a highly efficient sequential derivatization strategy. This scaffold serves as a versatile intermediate for the synthesis of 2,4-disubstituted N-5 nucleosides, which are 9-deazapurine analogs of adenosine, inosine, and guanosine. The initial glycosylation step at N5 proceeds smoothly using protected sugar halides, leaving the C2 and C4 chlorines intact for subsequent amination or hydrolysis reactions to install the desired nucleobase functionality [1]. This sequential reactivity profile is a key differentiator from regioisomers and alternative halogenation patterns that may lack the same orthogonal reactivity.

Nucleoside Synthesis Glycosylation SNAr Medicinal Chemistry

Broad-Spectrum Antiproliferative Activity and Potency Enhancement via C7 Halogenation

Studies have established that 2,4-dichloro-pyrrolo[3,2-d]pyrimidines exhibit broad-spectrum antiproliferative activity against multiple cancer cell lines. Notably, this activity is greatly enhanced via further halogenation at the C7 position [1]. This structure-activity relationship identifies the 2,4-dichloro substitution pattern as a foundational requirement for achieving potent anticancer activity, which can be further optimized through C7 modification.

Anticancer Halogenation SAR Broad-Spectrum Activity

Optimal Application Scenarios for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Based on Validated Performance Evidence


Lead Optimization for Tumor-Targeted Antifolates with Enhanced Transport Selectivity

Based on direct comparative evidence demonstrating a 4.1-fold increase in FR-mediated uptake (IC50 = 2.1 nM vs. 8.6 nM) and a 10-fold reduction in RFC transport (IC50 = 516 nM vs. 56.5 nM) for pyrrolo[3,2-d]pyrimidine-based antifolates compared to their pyrrolo[2,3-d]pyrimidine analogs [1], this scaffold is ideally suited for medicinal chemistry programs developing next-generation antifolate therapeutics. The enhanced transport selectivity profile is critical for achieving tumor-selective delivery and minimizing dose-limiting toxicities in cancers overexpressing folate receptors, such as epithelial ovarian cancer and non-small cell lung cancer [1].

Synthesis of 9-Deazapurine Nucleoside Analogs via Sequential Derivatization

The dual electrophilic reactivity of the C2 and C4 chlorine atoms, coupled with the nucleophilic N5 position, makes 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine an essential intermediate for the modular construction of 9-deazapurine nucleosides [2]. This scaffold enables a sequential synthetic strategy: initial N5 glycosylation with protected sugar halides, followed by selective displacement of the C2 and C4 chlorines to install amine or hydroxyl groups, yielding analogs of adenosine, inosine, and guanosine. This approach is foundational for research in antiviral and anticancer nucleoside drug discovery [2].

Development of N5-Substituted Antiproliferative Agents with Enhanced Potency

Given the established SAR showing that N5 substitution can improve antiproliferative potency by up to 7-fold against CCRF-CEM leukemia cells compared to the unsubstituted parent scaffold [3], this compound is a critical starting material for structure-activity relationship (SAR) campaigns focused on N5 derivatization. Researchers aiming to develop novel DNA alkylators or groove binders based on the pyrrolo[3,2-d]pyrimidine scaffold will find the unsubstituted core essential for systematically exploring the N5 chemical space to maximize potency [3].

Anticancer Lead Generation Leveraging Broad-Spectrum Activity and C7 Halogenation

For early-stage oncology drug discovery programs seeking broad-spectrum antiproliferative activity, the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold serves as a validated starting point [3]. The established SAR indicates that activity can be further enhanced via C7 halogenation [3], providing a clear path for hit-to-lead optimization. This makes the compound highly valuable for generating focused libraries aimed at identifying novel anticancer leads with optimized potency and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.